3-(2-Chloro-3-methoxyphenyl)-2-cyano-2-propenoic acid
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Overview
Description
3-(2-Chloro-3-methoxyphenyl)-2-cyano-2-propenoic acid is an organic compound with the molecular formula C10H8ClNO3. This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, along with a cyano and propenoic acid group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-2-cyano-2-propenoic acid typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-2-cyano-2-propenoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-(2-Chloro-3-methoxyphenyl)-2-cyano-2-propenoic acid has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-2-cyano-2-propenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The chloro and methoxy substituents can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-3-methoxyphenyl)propionic acid
- 3-(2-Chloro-3-methoxyphenyl)-2-propenoic acid
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-2-cyano-2-propenoic acid is unique due to the presence of both a cyano and propenoic acid group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. The combination of chloro and methoxy substituents also provides distinct electronic and steric properties, influencing its reactivity and applications.
Properties
CAS No. |
853347-61-2 |
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Molecular Formula |
C11H8ClNO3 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
(E)-3-(2-chloro-3-methoxyphenyl)-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-16-9-4-2-3-7(10(9)12)5-8(6-13)11(14)15/h2-5H,1H3,(H,14,15)/b8-5+ |
InChI Key |
QSZJLVPCWAOWJL-VMPITWQZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1Cl)/C=C(\C#N)/C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C=C(C#N)C(=O)O |
Origin of Product |
United States |
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